molecular formula C14H14ClNO B8750934 4-(5-Chloro-1H-indol-3-YL)cyclohexanone

4-(5-Chloro-1H-indol-3-YL)cyclohexanone

Cat. No.: B8750934
M. Wt: 247.72 g/mol
InChI Key: ZWIKMLAXFAMGDE-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-indol-3-YL)cyclohexanone is a cyclohexanone derivative functionalized with a 5-chloroindole moiety at the 4-position of the cyclohexanone ring. The chloro substituent at the 5-position of the indole ring likely enhances electronic effects, influencing reactivity and biological activity compared to non-halogenated analogs.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

4-(5-chloro-1H-indol-3-yl)cyclohexan-1-one

InChI

InChI=1S/C14H14ClNO/c15-10-3-6-14-12(7-10)13(8-16-14)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2

InChI Key

ZWIKMLAXFAMGDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key References
2-(1H-Indol-3-yl)cyclohexanone Indole at C2 of cyclohexanone C₁₄H₁₅NO 213.27
4-(5-Fluoro-1H-indol-3-YL)cyclohexanone 5-Fluoroindole at C4 C₁₄H₁₄FNO 231.27
4-(Methylamino)cyclohexanone hydrochloride Methylamino at C4 C₇H₁₄ClNO 179.65

Structural Insights :

  • The position of the indole moiety (C2 vs. C4 on cyclohexanone) significantly alters steric and electronic properties. For example, 2-(1H-indol-3-yl)cyclohexanone exhibits different reactivity due to proximity of the indole to the ketone group .
  • Halogen substituents (Cl vs. F) modulate lipophilicity and electronic effects. The chloro group in 4-(5-Chloro-1H-indol-3-YL)cyclohexanone increases molecular weight and may enhance binding to hydrophobic biological targets compared to the fluoro analog .

Physicochemical Properties

  • The addition of polar substituents (e.g., Cl, NH₂) can improve solubility in organic solvents .
  • Stability: Halogenated indoles (e.g., 5-Cl) may increase stability against oxidative degradation compared to non-halogenated analogs .

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